molecular formula C15H16F3NO2 B2432991 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2097910-18-2

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2432991
CAS No.: 2097910-18-2
M. Wt: 299.293
InChI Key: TXPCPGVJSGFLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane ring system with difluoro and azaspiro substituents, along with a methanone group attached to a 3-fluoro-4-methoxyphenyl ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Scientific Research Applications

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-2-azaspiro[2.5]octane derivative.

    Introduction of the Methanone Group: The methanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Attachment of the Fluoro and Methoxy Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, potentially modulating their activity. The spirocyclic structure may contribute to its stability and bioavailability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone is unique due to its spirocyclic structure combined with multiple fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-21-12-3-2-10(8-11(12)16)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPCPGVJSGFLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.